![molecular formula C11H6ClF2NO3 B11846074 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid](/img/structure/B11846074.png)
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid
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Overview
Description
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 7th position, a difluoromethoxy group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with ethyl 2,4-dichloro-5-fluorobenzoylacetate to form the intermediate, which is then cyclized to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene and p-toluenesulfonic acid is common to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid exhibits significant antimicrobial properties. It serves as a lead compound for the development of new antimicrobial agents, particularly against resistant strains of bacteria. Studies have shown that derivatives of quinoline compounds often demonstrate enhanced activity against various pathogens, including those responsible for respiratory and urinary tract infections.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This mechanism suggests that this compound may be effective in targeting cancer cells by disrupting their replication processes.
3. Treatment of Helicobacter pylori Infections
Quinolone derivatives, including related compounds, have been explored for treating Helicobacter pylori infections, which are associated with gastritis and peptic ulcers. The ability of these compounds to inhibit bacterial growth makes them candidates for therapeutic applications against this pathogen .
Synthetic Chemistry Applications
1. Synthesis of Fluoroquinolone Derivatives
this compound is utilized as a precursor in the synthesis of various fluoroquinolone derivatives. These derivatives are known for their broad-spectrum antibacterial activity. Recent studies have focused on optimizing synthesis methods to enhance yield and reduce environmental impact through greener chemistry approaches .
2. Reaction Mechanisms
The compound's unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions can lead to the formation of novel compounds with potential biological activities .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited potent activity against multidrug-resistant bacterial strains, making it a promising candidate for further development in antibiotic therapies.
- Anticancer Research : In vitro tests showed that derivatives of this quinoline compound induced apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Synthesis Optimization : Researchers developed a novel synthetic route that improved yields significantly while minimizing waste products, showcasing the compound's utility in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceutical agents.
Uniqueness
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Biological Activity
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes a chloro group at the 7-position and a difluoromethoxy group at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₃H₉ClF₂NO₃
- Molecular Weight : 301.67 g/mol
- Structural Features :
- Chloro Group : Enhances biological activity through potential interactions with biological targets.
- Difluoromethoxy Group : Contributes to lipophilicity and may influence the compound's pharmacokinetics.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in microbial and cancer cell metabolism.
- Interference with DNA Replication : The quinoline structure allows for interaction with DNA, potentially disrupting replication processes in pathogenic organisms and cancer cells.
- Targeting Specific Pathways : Research indicates that quinoline derivatives can modulate various signaling pathways, contributing to their therapeutic effects.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have been evaluated against various bacterial strains, including Helicobacter pylori, which is associated with gastric diseases.
Compound | Target Organism | Activity | Reference |
---|---|---|---|
This compound | H. pylori | Inhibitory | |
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate | Various bacteria | Broad-spectrum |
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have highlighted its ability to induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell cycle progression.
Cell Line | Effect Observed | Mechanism | Reference |
---|---|---|---|
MCF-7 (breast cancer) | Reduced viability | Apoptosis induction | |
A549 (lung cancer) | Cell cycle arrest | Modulation of signaling pathways |
Case Studies
- Study on Antimicrobial Effects Against H. pylori :
- Evaluation of Anticancer Properties :
Properties
Molecular Formula |
C11H6ClF2NO3 |
---|---|
Molecular Weight |
273.62 g/mol |
IUPAC Name |
7-chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H6ClF2NO3/c12-7-3-8-5(2-9(7)18-11(13)14)1-6(4-15-8)10(16)17/h1-4,11H,(H,16,17) |
InChI Key |
SYERMEUHRXXBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)OC(F)F |
Origin of Product |
United States |
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